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Introduction
Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with broad-spectrum activity

against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA),

and common Gram-negative organisms.[1][2] It is a prodrug that is rapidly converted in the

plasma by phosphatases to its active metabolite, ceftaroline.[3][4] The bactericidal action of

ceftaroline is achieved through the inhibition of bacterial cell wall synthesis by binding to

penicillin-binding proteins (PBPs).[1][3] This technical guide provides a comprehensive

overview of the preclinical safety and toxicology profile of ceftaroline fosamil, summarizing key

findings from a range of nonclinical studies. The information presented is intended to inform

researchers, scientists, and drug development professionals involved in the ongoing evaluation

and development of antibacterial agents.

Executive Summary of Preclinical Safety Findings
The preclinical safety evaluation of ceftaroline fosamil has been extensive, encompassing

single-dose and repeated-dose toxicity studies, genotoxicity assays, reproductive and

developmental toxicity studies, and local tolerance assessments. Overall, ceftaroline fosamil

exhibits a nonclinical toxicity profile that is characteristic of the cephalosporin class of

antibiotics.[5] The primary target organs of toxicity identified in rats and monkeys at high doses

are the kidneys and the central nervous system (CNS).[5] Notably, no carcinogenicity studies

have been conducted, which is considered acceptable for a product intended for short-term
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use.[6] The genotoxic potential of ceftaroline fosamil and its active metabolite, ceftaroline, is

considered low.[5] Furthermore, ceftaroline has not been identified as a reproductive or

developmental toxicant.[5]

Single-Dose Toxicity
Acute single-dose toxicity studies were conducted in both rats and cynomolgus monkeys to

determine the potential for adverse effects following a single high dose of ceftaroline fosamil.

Data Presentation: Single-Dose Intravenous Toxicity
Species Sex

Dose Levels
(mg/kg)

NOAEL
(mg/kg)

Key
Observations

Rat Male & Female 500, 1000, 2000 500

Cloudy urine at

≥500 mg/kg,

crystalluria at

≥1000 mg/kg,

prone position,

and tonic/clonic

convulsions in

one high-dose

female.

Recovery within

24 hours.[5]

Cynomolgus

Monkey
Male & Female 20, 200, 2000 20

Cloudy urine at

≥200 mg/kg,

vomiting and

mydriasis at

≥200 mg/kg,

reduced motor

activity,

paleness, and

transient drops in

body

temperature and

heart rate at

2000 mg/kg.[5]
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Experimental Protocols: Single-Dose Intravenous
Toxicity Study (Rat - General Protocol)
This study was designed to assess the acute toxicity of a single intravenous dose of ceftaroline

fosamil in rats.

Test System: Sprague-Dawley rats.

Administration: A single dose administered via slow intravenous bolus injection.

Dose Levels: Vehicle control, and graded doses of ceftaroline fosamil (e.g., 500, 1000, 2000

mg/kg).

Observation Period: Animals were observed for clinical signs of toxicity and mortality for at

least 14 days post-administration.

Endpoints:

Clinical Observations: Daily monitoring for changes in behavior, appearance, and

physiological functions.

Body Weight: Measured prior to dosing and at regular intervals throughout the observation

period.

Necropsy: Gross pathological examination of all animals at the end of the study.

Click to download full resolution via product page

Repeated-Dose Toxicity
Repeated-dose toxicity studies were conducted in rats and cynomolgus monkeys for durations

of up to 13 weeks to evaluate the potential for cumulative toxicity.

Data Presentation: Repeated-Dose Intravenous Toxicity
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Species Duration
Dose
Levels
(mg/kg/day)

NOAEL
(mg/kg/day)

Target
Organs

Key
Findings

Rat 4 weeks Up to 1000 <300 Kidney, CNS

Renal toxicity

at >300

mg/kg.

Tonic/clonic

convulsions

at 1000

mg/kg.[5]

Rat 13 weeks
Not specified

in detail

~Unity

relative

exposure

Kidney, CNS

Consistent

with 4-week

study

findings.

Cynomolgus

Monkey
4 weeks Up to 400 <80 Kidney, CNS

Renal toxicity

at >80 mg/kg.

Tonic/clonic

convulsions

at 400 mg/kg.

[5]

Cynomolgus

Monkey
13 weeks

Not specified

in detail

0.3-2.8

relative

exposure

Kidney, CNS

Consistent

with 4-week

study

findings.

Experimental Protocols: 4-Week Repeated-Dose
Intravenous Toxicity Study (Monkey - General Protocol)
This study was designed to evaluate the toxicity of ceftaroline fosamil following daily

intravenous administration for 28 days in cynomolgus monkeys.

Test System: Cynomolgus monkeys.

Administration: Daily intravenous infusion over a specified period (e.g., 60 minutes).
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Dose Levels: Vehicle control, and multiple dose levels of ceftaroline fosamil.

Duration: 28 days of dosing followed by a recovery period for a subset of animals.

Endpoints:

Clinical Observations: Daily monitoring for clinical signs of toxicity.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations performed pre-study and at termination.

Electrocardiography (ECG): Performed pre-study and at termination.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at pre-study,

mid-study, and termination.

Toxicokinetics: Blood samples collected at specified time points to determine plasma

concentrations of ceftaroline.

Anatomic Pathology: Full necropsy and histopathological examination of a comprehensive

list of tissues from all animals.
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Genotoxicity
A battery of in vitro and in vivo genotoxicity studies was conducted to assess the potential of

ceftaroline fosamil and its active metabolite, ceftaroline, to induce gene mutations and

chromosomal damage.

Data Presentation: Genotoxicity Studies
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Assay Test System
Metabolic
Activation

Test Article Result

Bacterial

Reverse

Mutation Assay

(Ames)

S. typhimurium &

E. coli
With and Without

Ceftaroline

fosamil
Negative[5]

Mouse

Lymphoma

Assay

L5178Y mouse

lymphoma cells
With and Without

Ceftaroline

fosamil
Negative[5]

Chromosomal

Aberration

Chinese Hamster

Lung (CHL) cells
Without

Ceftaroline

fosamil
Positive[5]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

Without Ceftaroline Positive[5]

Chromosomal

Aberration

Chinese Hamster

Lung (CHL) cells
With

Ceftaroline

fosamil
Negative[5]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With Ceftaroline Negative[5]

Unscheduled

DNA Synthesis

(UDS)

Rat hepatocytes

(in vivo)
N/A

Ceftaroline

fosamil
Negative[5]

Experimental Protocols
Principle: This assay evaluates the ability of a test substance to induce reverse mutations at

selected loci of several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

Tester strains are exposed to ceftaroline fosamil at various concentrations with and without

a metabolic activation system (S9 mix).
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The mixture is incubated and then plated on minimal medium agar.

After incubation, the number of revertant colonies (colonies that have regained the ability

to synthesize an essential amino acid) is counted.

A substance is considered mutagenic if it causes a dose-dependent increase in the

number of revertant colonies.

Principle: This assay assesses the potential of a test substance to induce structural

chromosomal aberrations in cultured mammalian cells.

Methodology:

Chinese Hamster Lung (CHL) or Chinese Hamster Ovary (CHO) cells are exposed to

various concentrations of ceftaroline fosamil or ceftaroline, with and without S9 metabolic

activation.

Cells are harvested at a suitable time after treatment, and metaphase chromosomes are

prepared.

Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps,

exchanges).

A significant, dose-dependent increase in the percentage of cells with chromosomal

aberrations indicates a positive result.

Principle: This assay measures DNA repair synthesis in hepatocytes of rats treated with a

test substance.

Methodology:

Rats are treated with ceftaroline fosamil.

At a specified time after treatment, the liver is perfused, and hepatocytes are isolated.

The isolated hepatocytes are incubated with ³H-thymidine.
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Autoradiography is used to measure the incorporation of ³H-thymidine into the DNA of

non-S-phase cells, which is an indicator of DNA repair.

A significant increase in UDS is indicative of DNA damage.

Carcinogenicity
Long-term carcinogenicity studies with ceftaroline fosamil have not been conducted. This is

generally considered acceptable for antibacterial drugs that are intended for short-term clinical

use.[6]

Reproductive and Developmental Toxicity
A series of studies were conducted to evaluate the potential effects of ceftaroline fosamil on

fertility, embryo-fetal development, and pre- and postnatal development.

Data Presentation: Reproductive and Developmental
Toxicity
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Study Type Species
Dose Levels
(mg/kg/day)

Key Findings

Fertility and Early

Embryonic

Development

Rat Up to 450 (IV)

No adverse effects on

male or female fertility.

[5]

Embryo-Fetal

Development
Rat Up to 300 (IV)

No maternal toxicity or

effects on the fetus.[5]

Embryo-Fetal

Development
Rabbit 25, 50, 100 (IV)

Maternal toxicity

(changes in fecal

output, reduced body

weight gain and food

consumption) at ≥50

mg/kg. Increased

incidence of a

common skeletal

variation (angulated

hyoid alae) at

maternally toxic

doses. No drug-

induced

malformations.[5]

Pre- and Postnatal

Development
Rat Up to 450 (IV)

No adverse effects on

postnatal

development or

reproductive

performance of the

offspring.[5]

Experimental Protocols: Embryo-Fetal Developmental
Toxicity Study (Rabbit - General Protocol)

Test System: New Zealand White rabbits.

Administration: Daily intravenous administration during the period of organogenesis.
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Dose Levels: Vehicle control and multiple dose levels of ceftaroline fosamil.

Endpoints:

Maternal: Clinical signs, body weight, food consumption, and necropsy at termination.

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal

body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Click to download full resolution via product page

Local Tolerance
Local tolerance studies were conducted to assess the potential for irritation and inflammation at

the site of administration.

Data Presentation: Local Tolerance
Route of
Administration

Species Formulation Findings

Intravenous (ear vein) Rabbit
Ceftaroline fosamil in

L-arginine/saline

Did not cause

excessive irritation or

inflammation.[5]

Intramuscular Rabbit
Ceftaroline fosamil in

L-arginine/saline

Did not cause

excessive irritation or

inflammation.[5]

In vitro Human blood
Ceftaroline fosamil in

clinical vehicle

Demonstrated

hemocompatibility.[5]

Experimental Protocols: Intravenous Local Tolerance
Study (Rabbit - General Protocol)

Test System: Albino rabbits.
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Administration: A single or repeated intravenous injection into the marginal ear vein.

Test Articles: Ceftaroline fosamil formulation and vehicle control.

Observation: The injection sites are observed for signs of local irritation (erythema, edema)

at specified time points after administration.

Pathology: Macroscopic and microscopic examination of the injection sites at the end of the

study.

Safety Pharmacology
Specialized safety pharmacology studies were conducted to investigate the potential effects of

ceftaroline fosamil on major physiological systems.

Data Presentation: Safety Pharmacology
System Species

Dose Levels
(mg/kg)

Findings

Central Nervous

System
Rat Up to 479 (IV)

No overt effects on

physiological or

behavioral

parameters. Tonic

convulsions observed

at 2000 mg/kg.

Cardiovascular

System
Not specified in detail Not specified in detail

No significant effects

noted in dedicated

studies.

Respiratory System Rat 200 (IV)

Transient increase in

respiration rate and

decrease in tidal

volume, with no effect

on minute volume.

Renal System Rat Up to 600 (IV)

No effect on water

and electrolyte

excretion.
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Mechanism of Action and Toxicity
Ceftaroline fosamil is a prodrug that is rapidly converted to the active metabolite, ceftaroline, by

plasma phosphatases.[3] The antibacterial effect of ceftaroline is mediated by its binding to

penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] This

inhibition leads to bacterial cell lysis and death.[1]

The observed toxicities of ceftaroline fosamil in preclinical studies, primarily affecting the

kidneys and central nervous system at high doses, are consistent with the known toxicological

profile of the cephalosporin class of antibiotics.[5] There is no evidence to suggest a novel

mechanism of toxicity for ceftaroline fosamil.

Click to download full resolution via product page

Conclusion
The comprehensive preclinical safety and toxicology evaluation of ceftaroline fosamil has

demonstrated a safety profile consistent with the cephalosporin class. The primary target

organs for toxicity at high doses are the kidney and central nervous system. Ceftaroline fosamil

is not genotoxic in a standard battery of tests and has not shown adverse effects on

reproduction or development. Local tolerance studies indicate that the formulation is well-

tolerated. These nonclinical findings have supported the clinical development and regulatory

approval of ceftaroline fosamil for the treatment of acute bacterial skin and skin structure

infections and community-acquired bacterial pneumonia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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